Cas no 338420-90-9 (3-Phenyl-7-(4-phenylpiperazino)-1-indanone)

3-Phenyl-7-(4-phenylpiperazino)-1-indanone 化学的及び物理的性質
名前と識別子
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- 3-Phenyl-7-(4-phenylpiperazino)-1-indanone
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3-Phenyl-7-(4-phenylpiperazino)-1-indanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P153560-50mg |
3-Phenyl-7-(4-phenylpiperazino)-1-indanone |
338420-90-9 | 50mg |
$ 380.00 | 2022-06-03 | ||
A2B Chem LLC | AI83869-500mg |
3-phenyl-7-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-one |
338420-90-9 | >90% | 500mg |
$720.00 | 2024-04-20 | |
A2B Chem LLC | AI83869-5g |
3-phenyl-7-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-one |
338420-90-9 | >90% | 5g |
$4744.00 | 2024-04-20 | |
A2B Chem LLC | AI83869-10mg |
3-phenyl-7-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-one |
338420-90-9 | >90% | 10mg |
$240.00 | 2024-04-20 | |
abcr | AB580493-500mg |
3-Phenyl-7-(4-phenylpiperazino)-1-indanone; . |
338420-90-9 | 500mg |
€678.60 | 2024-08-02 | ||
TRC | P153560-25mg |
3-Phenyl-7-(4-phenylpiperazino)-1-indanone |
338420-90-9 | 25mg |
$ 230.00 | 2022-06-03 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00920944-1g |
3-Phenyl-7-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-one |
338420-90-9 | 90% | 1g |
¥4193.0 | 2023-04-07 | |
A2B Chem LLC | AI83869-1mg |
3-phenyl-7-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-one |
338420-90-9 | >90% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI83869-5mg |
3-phenyl-7-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-one |
338420-90-9 | >90% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI83869-1g |
3-phenyl-7-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-one |
338420-90-9 | >90% | 1g |
$1295.00 | 2024-04-20 |
3-Phenyl-7-(4-phenylpiperazino)-1-indanone 関連文献
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1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
3-Phenyl-7-(4-phenylpiperazino)-1-indanoneに関する追加情報
Introduction to 3-Phenyl-7-(4-phenylpiperazino)-1-indanone (CAS No. 338420-90-9)
3-Phenyl-7-(4-phenylpiperazino)-1-indanone, identified by its Chemical Abstracts Service (CAS) number 338420-90-9, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This molecule belongs to the class of indanone derivatives, characterized by a fused bicyclic system consisting of a benzene ring and a cyclopentenone ring. The presence of a phenyl group at the 3-position and a piperazine moiety at the 7-position introduces unique pharmacophoric features that contribute to its potential biological activity.
The synthesis and exploration of 3-Phenyl-7-(4-phenylpiperazino)-1-indanone have been driven by its structural similarity to known bioactive compounds, which suggests a possible role in modulating various biological pathways. In recent years, indanone derivatives have been extensively studied for their pharmacological properties, particularly in the context of anticancer, anti-inflammatory, and central nervous system (CNS) therapeutic applications. The introduction of the piperazine group into the indanone scaffold enhances the compound's solubility and binding affinity, making it a promising candidate for drug development.
One of the most compelling aspects of 3-Phenyl-7-(4-phenylpiperazino)-1-indanone is its potential interaction with target enzymes and receptors. The phenyl rings and piperazine moiety can engage in hydrophobic and hydrogen bonding interactions, respectively, which are critical for achieving high selectivity in drug design. Preliminary computational studies have suggested that this compound may exhibit inhibitory activity against certain kinases and transcription factors, which are often dysregulated in diseases such as cancer and neurodegenerative disorders.
Recent advancements in medicinal chemistry have emphasized the importance of structure-activity relationships (SAR) in optimizing drug candidates. The structural features of 3-Phenyl-7-(4-phenylpiperazino)-1-indanone, including its rigidity provided by the bicyclic system and the flexibility introduced by the piperazine ring, make it an ideal scaffold for further derivatization. By modifying substituents on the phenyl groups or exploring different piperazine derivatives, researchers can fine-tune the pharmacological profile to enhance efficacy while minimizing side effects.
The pharmacokinetic properties of 3-Phenyl-7-(4-phenylpiperazino)-1-indanone are also of great interest. Initial pharmacokinetic studies indicate that this compound exhibits moderate oral bioavailability and reasonable metabolic stability, suggesting its potential for clinical translation. However, further investigations are needed to fully understand its absorption, distribution, metabolism, excretion (ADME) profile. These studies will provide critical insights into optimizing dosing regimens and improving therapeutic outcomes.
In the context of drug discovery, 3-Phenyl-7-(4-phenylpiperazino)-1-indanone represents an excellent example of how structural diversity can lead to novel bioactive entities. The combination of an indanone core with a piperazine substituent creates a unique chemical entity that may not be easily replicated by existing drugs. This structural novelty opens up new avenues for therapeutic intervention and underscores the importance of exploring underutilized chemical spaces.
The synthesis of 3-Phenyl-7-(4-phenylpiperazino)-1-indanone involves multi-step organic transformations that highlight the ingenuity of synthetic chemists in constructing complex molecules. Key synthetic strategies include Friedel-Crafts acylation to introduce the phenyl group onto the indanone scaffold, followed by nucleophilic substitution to incorporate the piperazine moiety. These reactions are typically carried out under controlled conditions to ensure high yield and purity.
The role of computational chemistry in studying 3-Phenyl-7-(4-phenylpiperazino)-1-indanone cannot be overstated. Molecular modeling techniques have been employed to predict binding modes with biological targets, estimate affinity constants, and identify potential metabolic pathways. These computational approaches complement experimental efforts by providing rapid screening tools for virtual ligand design. By integrating experimental data with computational insights, researchers can accelerate the discovery process and prioritize promising candidates for further investigation.
One notable application area for 3-Phenyl-7-(4-phenylpiperazino)-1-indanone is in oncology research. Indanone derivatives have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The presence of multiple aromatic rings in this compound enhances its ability to interact with ATP-binding pockets on kinases, potentially leading to potent antitumor effects. Preclinical studies have demonstrated that analogs with similar structures exhibit inhibitory activity against CDK4/6, suggesting that 3-Phenyl-7-(4-phenylpiperazino)-1-indanone may share similar properties.
The CNS activity of 3-Phenyl-7-(4-phenylpiperazino)-1-indanone is another area of active investigation. Piperazine derivatives are known to modulate neurotransmitter systems, making them attractive candidates for treating neurological disorders such as depression, anxiety, and Parkinson's disease. The indanone core may contribute additional pharmacological effects by interacting with other CNS targets. Combining these two structural elements could lead to compounds with multifaceted therapeutic benefits.
In conclusion,3-phenoxybenzamide is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of an indanone scaffold and a piperazine substituent positions it as a valuable scaffold for drug discovery efforts aimed at developing novel therapeutics for cancer and neurological diseases. Ongoing research into this molecule promises to yield new insights into structure-biology relationships and may eventually lead to clinical applications.
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